molecular formula C24H19N2O2P B11076738 2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol

2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol

Cat. No.: B11076738
M. Wt: 398.4 g/mol
InChI Key: BRMQPMCBJQEWAE-UHFFFAOYSA-N
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Description

2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol is an organic compound that features a phosphinoyl group and an azo group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol typically involves the reaction of diphenylphosphine oxide with a phenol derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to promote the reaction. The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The phenol group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield diphenylphosphine oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol involves its interaction with specific molecular targets. The phosphinoyl group can coordinate with metal ions, while the azo group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Diphenyl-phosphinoyl)-4-phenylazo-phenol include:

    Diphenylphosphine oxide derivatives: Compounds with similar phosphinoyl groups.

    Azo compounds: Compounds with similar azo groups.

    Phenol derivatives: Compounds with similar phenol groups.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H19N2O2P

Molecular Weight

398.4 g/mol

IUPAC Name

2-diphenylphosphoryl-4-phenyldiazenylphenol

InChI

InChI=1S/C24H19N2O2P/c27-23-17-16-20(26-25-19-10-4-1-5-11-19)18-24(23)29(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18,27H

InChI Key

BRMQPMCBJQEWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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